N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide
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Overview
Description
2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-fluoro-4-methylphenyl)acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
The synthesis of 2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the ethylsulfanyl and 4-methylphenyl groups. The final step involves the acylation of the intermediate with 2-fluoro-4-methylphenyl acetic acid. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-fluoro-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as semiconductors or polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity. The ethylsulfanyl and 4-methylphenyl groups may enhance its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidines with different substituents. For example:
- 2-[2-(methylsulfanyl)-6-(4-chlorophenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-fluoro-4-methylphenyl)acetamide
- 2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-chloro-4-methylphenyl)acetamide These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The unique combination of substituents in 2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-fluoro-4-methylphenyl)acetamide contributes to its distinct characteristics and potential applications.
Properties
Molecular Formula |
C23H21FN4O3S2 |
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Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H21FN4O3S2/c1-4-32-22-26-20-19(33-22)21(30)28(15-8-5-13(2)6-9-15)23(31)27(20)12-18(29)25-17-10-7-14(3)11-16(17)24/h5-11H,4,12H2,1-3H3,(H,25,29) |
InChI Key |
HYQKSEMBDLKDHU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=C(C=C3)C)F)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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